Home > Products > Building Blocks P4850 > 1H-Indazole-3,6-diamine
1H-Indazole-3,6-diamine - 871709-90-9

1H-Indazole-3,6-diamine

Catalog Number: EVT-1684873
CAS Number: 871709-90-9
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Indazole ring: Indazoles are a class of aromatic heterocycles containing two nitrogen atoms fused to a benzene ring. They exhibit diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. []
  • Diamine functionality: Diamines are organic compounds containing two amine groups. They are versatile building blocks in various chemical syntheses, particularly in polymer chemistry. []

6-(Pyrimidin-4-yl)-1H-indazole

Compound Description: This compound serves as the core structure for a series of small-molecule compounds investigated for their antiproliferative activity against human nasopharyngeal carcinoma cell lines. Notably, some derivatives within this series, such as compounds 6b, 6c, 6e, and 6l, demonstrated potent antiproliferative activity in vitro, comparable to the positive control drug cisplatin, while exhibiting lower nephrotoxicity [].

Relevance: This compound shares the central 1H-indazole structure with 1H-indazole-3,6-diamine. The key difference lies in the presence of a pyrimidin-4-yl substituent at the 6-position of the indazole ring, whereas 1H-indazole-3,6-diamine features amine groups at the 3- and 6-positions [].

N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l)

Compound Description: Identified as a promising candidate from a series of 6-(pyrimidin-4-yl)-1H-indazole derivatives, this specific compound exhibited potent antiproliferative activity against human nasopharyngeal carcinoma cell lines []. Further investigation revealed its ability to induce mitochondria-mediated apoptosis and G2/M phase arrest in SUNE1 cells. In vivo studies demonstrated its efficacy in suppressing tumor growth in a SUNE1 xenograft model at a dose of 10 mg/kg, achieving a tumor growth inhibition (TGI) value of 50% without causing severe side effects [].

N(3),N(6)-Bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz)

Compound Description: BTATz is a nitrogen-rich compound designed as a potential energetic material. Studies on its nitration reaction revealed that the process exclusively targets the exocyclic ("bridging") secondary amine groups []. Attempts to synthesize the tetranitro derivative isomers, N,N'-(1,2,4,5-tetrazine-3,6-diyl)bis(N-(1-nitro-1H-tetrazol-5-yl)-nitramide) and N,N'-(1,2,4,5-tetrazine-3,6-diyl)bis(N-(2-nitro-2H-tetrazol-5-yl)nitramide), were unsuccessful [].

Relevance: Structurally distinct from 1H-indazole-3,6-diamine, BTATz is grouped into the same category of diamino nitrogen-rich heterocyclic compounds. Both are of interest in energetic material research, highlighting the significance of diamino-substituted heterocycles in this field [].

N(3),N(6)-Bis(2-methyl-2H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine

Compound Description: This compound is an alkylated derivative of BTATz, also investigated for its potential as an energetic material. Similar to BTATz, nitration of this compound occurs exclusively at the exocyclic secondary amine groups [].

Relevance: As an alkylated derivative of BTATz, this compound shares a similar structural framework and falls into the same category of diamino nitrogen-rich heterocyclic compounds as 1H-indazole-3,6-diamine. It further emphasizes the significance of this chemical class in the development of novel energetic materials [].

N(3),N(6)-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine

Compound Description: This compound is an analog of BTATz and exhibits potential as a thermally insensitive energetic material []. Its nitration reaction leads to the formation of N(3),N(6)-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, a novel derivative with promising energetic properties [].

Relevance: Sharing a structural resemblance to BTATz, this compound belongs to the same category of diamino nitrogen-rich heterocyclic compounds as 1H-indazole-3,6-diamine. This highlights the versatility of this chemical class in the design of energetic materials with tailored properties [].

3,6-Dibromopyridazine-4,5-diamine

Compound Description: This compound is a key precursor in the synthesis of 1,2,5-chalcogenadiazoles fused with benzene or heterocyclic rings, which are of interest as starting compounds for photovoltaic materials. It is synthesized from 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine by reacting it with sodium methoxide in THF [, ].

Relevance: While structurally distinct from 1H-indazole-3,6-diamine, 3,6-dibromopyridazine-4,5-diamine shares the diamino group substitution pattern. This similarity underscores the importance of diamines as building blocks in the synthesis of diverse heterocyclic systems with potential applications in various fields [, ].

3,6-Dimethoxybenzene-1,2-diamine

Compound Description: This compound is a precursor used in the synthesis of 4,7-dimethoxy-2-methyl-1H-benzimidazole, a building block for the preparation of imidazobenzo(hydro)quinones []. It is prepared via the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene using palladium as a catalyst in ethyl acetate [].

Relevance: Though structurally different from 1H-indazole-3,6-diamine, 3,6-dimethoxybenzene-1,2-diamine falls under the same category of aromatic diamines. This shared characteristic emphasizes the significance of diamines as fundamental building blocks in organic synthesis, allowing for the construction of various heterocyclic systems [].

Overview

1H-Indazole-3,6-diamine is a heterocyclic aromatic organic compound notable for its two nitrogen atoms integrated into a five-membered ring structure. This compound is derived from indazole, which has garnered attention due to its diverse biological activities and applications across various fields, including chemistry, biology, and medicine. Its chemical formula is C7H8N4, and it is recognized for its potential therapeutic properties, particularly in targeting specific enzymes involved in cellular processes.

Source and Classification

1H-Indazole-3,6-diamine can be sourced from various synthetic methods that involve starting materials such as indoles or o-aminobenzoximes. It belongs to the class of indazole derivatives, which are categorized based on their structural features and functional groups. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 1H-indazole-3,6-diamine. Common methods include:

  • Nitration followed by reduction: This involves the nitration of indazole followed by reduction and diazotization reactions. The process typically requires strong acids and reducing agents under controlled conditions to yield the desired product.
  • Direct access from indoles: Recent methodologies have explored the nitrosation of indoles leading to various functionalized indazoles. For instance, the nitrosation of indole can yield intermediates that undergo further transformations to produce 1H-indazole-3-carboxaldehyde, which can then be reduced to form 1H-indazole-3,6-diamine .

Technical Details

Synthesis often employs reagents such as sodium nitrite for nitrosation and lithium aluminum hydride for reduction. The reaction conditions are meticulously controlled regarding temperature and pressure to optimize yields and minimize side reactions.

Molecular Structure Analysis

Data

  • Molecular Formula: C7H8N4
  • Molecular Weight: 164.17 g/mol
  • Melting Point: Specific data on melting point may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

1H-Indazole-3,6-diamine participates in various chemical reactions including:

  • Oxidation: Transforming amines into corresponding imines or oximes.
  • Reduction: Further reduction can yield different derivatives.
  • Substitution: The compound can undergo electrophilic aromatic substitution due to its aromatic nature.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. Reaction conditions typically involve inert atmospheres and controlled temperatures to facilitate desired transformations while minimizing unwanted by-products .

Mechanism of Action

Process

The primary mechanism of action for 1H-indazole-3,6-diamine involves its interaction with tyrosine kinase enzymes. This compound binds effectively to the hinge region of these enzymes, inhibiting their activity.

Data

Inhibition of tyrosine kinase affects several biochemical pathways, notably the p53/MDM2 pathway, leading to significant cellular effects such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of signaling pathways critical for growth.
Physical and Chemical Properties Analysis

Physical Properties

1H-Indazole-3,6-diamine typically presents as a solid at room temperature with varying degrees of solubility in organic solvents such as dimethylformamide and dichloromethane.

Chemical Properties

The compound exhibits basic properties due to the presence of amine groups. Its reactivity profile includes susceptibility to electrophilic attack due to the electron-rich nature of the indazole ring system.

Relevant data includes:

  • Solubility: Soluble in polar organic solvents.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

1H-Indazole-3,6-diamine finds applications in several scientific domains:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery efforts targeting cancer therapies due to its ability to inhibit tyrosine kinases.
  • Biochemical Research: Utilized in studies exploring apoptotic pathways and cellular signaling mechanisms.

The compound's unique structural features make it a valuable candidate for further investigation in medicinal chemistry and related fields .

Introduction to 1H-Indazole-3,6-diamine in Contemporary Medicinal Chemistry

1H-Indazole-3,6-diamine represents a strategically functionalized bicyclic scaffold gaining prominence in targeted drug discovery. Characterized by amine groups at C-3 and C-6 positions, this structure enhances molecular interactions with biological targets through hydrogen bonding, π-stacking, and metal coordination. Indazole derivatives have demonstrated remarkable therapeutic versatility, evidenced by FDA-approved agents such as pazopanib (VEGFR/PDGFR inhibitor), niraparib (PARP inhibitor), and entrectinib (ALK/ROS1 inhibitor) [1]. The 3,6-diamine substitution pattern confers distinct electronic and steric properties compared to monosubstituted analogs, enabling optimized binding to kinase ATP pockets and DNA damage response targets. This diaminoindazole core serves as a privileged pharmacophore in oncology, particularly for designing inhibitors targeting dysregulated kinase pathways and DNA repair mechanisms in cancer cells [6] [9].

Therapeutic Potential of Indazole Derivatives in Oncology and Kinase Inhibition

Indazole derivatives exhibit potent anticancer activities through selective modulation of kinase signaling cascades. The 1H-Indazole-3,6-diamine scaffold demonstrates significant promise in targeting serine/threonine and tyrosine kinases involved in tumor proliferation and survival. Notably, structurally optimized analogs bearing this core inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which are frequently overexpressed in hematological malignancies and solid tumors. Pim kinases regulate cell cycle progression, apoptosis evasion, and drug resistance – making them compelling anticancer targets [1] [3].

Table 1: Kinase Inhibition Profiles of Selected Indazole Derivatives

CompoundKinase TargetIC₅₀ (nM)Cellular ActivityPrimary Cancer Models
Pan-Pim Inhibitor (3-(Pyrazin-2-yl)-1H-indazole)Pim-14.2KMS-12 cell proliferation inhibition (IC₅₀ = 0.76 μM)Multiple Myeloma [3]
ASK1 Inhibitor (Compound 15)ASK129.9AP1-HEK293 inhibition; HT-29 cytoprotectionInflammatory Bowel Disease-associated cancer [6]
1H-Indazole-3,6-diamine derivative (6o)p53/MDM2 pathwayN/AK562 apoptosis induction (IC₅₀ = 5.15 μM)Chronic Myeloid Leukemia [9]

Mechanistically, these derivatives induce G2/M cell cycle arrest and mitochondrial-mediated apoptosis. Compound 6o, featuring a 1H-Indazole-3,6-diamine-based architecture, suppresses K562 chronic myeloid leukemia cells with an IC₅₀ of 5.15 μM – significantly outperforming 5-fluorouracil (IC₅₀ = 8.72 μM). Its selectivity index (SI = 6.4) against normal HEK-293 cells underscores tumor selectivity [9]. The compound modulates Bcl-2 family proteins (upregulating Bax, downregulating Bcl-2) and activates p53 by disrupting p53-MDM2 interactions, triggering caspase-3-dependent apoptosis. Additionally, indazole diamines demonstrate synergistic potential when combined with HSF1 inhibitors (e.g., KRIBB11) to suppress PI3K/AKT signaling and amplify ROS-mediated DNA damage in NSCLC models, revealing their utility in combinatorial regimens [5] [9].

Role of 1H-Indazole-3,6-diamine as a Pharmacophore in Targeted Drug Design

The 1H-Indazole-3,6-diamine scaffold functions as a versatile pharmacophore owing to its dual hydrogen-bond donor/acceptor capability and conformational rigidity. The C-3 amine participates as a hinge binder in kinase active sites, forming critical hydrogen bonds with backbone residues (e.g., Val757 in ASK1), while the C-6 amine enables solvent-directed vectorization or additional target interactions [6]. This geometric precision allows deep penetration into hydrophobic pockets of kinases like Pim-1 and ASK1, as confirmed through molecular docking studies.

Synthetic accessibility enhances its drug design utility. Efficient routes involve Pd-catalyzed Suzuki coupling for C-5 derivatization followed by amide coupling at C-3 – enabling rapid generation of diverse libraries [9]. Strategic modifications include:

  • C-3 Amide Functionalization: Introduction of mercaptoacetamide or piperazine acetamide groups modulates solubility, membrane permeability, and target engagement. Piperazine incorporation, as seen in imatinib-inspired designs, enhances water solubility and oral bioavailability [9].
  • C-5 Aryl Diversification: Suzuki coupling installs biaryl motifs that occupy allosteric kinase pockets, improving potency and selectivity. Electron-withdrawing groups (e.g., 3,5-difluoro) enhance activity against HepG2 hepatoma cells [9].
  • N-1 Substitution: Governs metabolic stability and influences tautomeric equilibrium (1H vs 2H-indazole), impacting protein-ligand binding kinetics [2].

These structure-activity relationship (SAR) insights facilitate rational optimization of pharmacokinetic and pharmacodynamic properties while retaining target specificity.

Comparative Analysis with Structurally Related Indazole-Based Therapeutics

1H-Indazole-3,6-diamine exhibits distinct advantages and limitations compared to clinically established indazole therapeutics. The following comparative analysis highlights key structural and functional differentiators:

Table 2: Structural and Functional Comparison of 1H-Indazole-3,6-diamine with Approved Indazole Drugs

CompoundCore StructureKey SubstituentsPrimary TargetTherapeutic Application
1H-Indazole-3,6-diamineDiamino-substituted at C3,C6Variable C5-aryl; C3-amidePim kinases, p53/MDM2, ASK1Experimental anticancer agent [9] [6]
Pazopanib1H-Indazole-3-amineDimethylaminopropoxy at C5; Methylpyrimidine at C3VEGFR, PDGFRRenal cell carcinoma [1]
Niraparib1H-IndazolePiperidine at C3; Cyclopropyl carboxamide at C7PARP1/2Ovarian, breast cancer [1]
Entrectinib1H-Indazole-3-carboxamidePiperazine at C6; Imidazole at C3ALK, ROS1, TrkANSCLC, NTRK+ solid tumors [1] [8]
Axitinib1H-Indazole-3-amineVinylamidoaryl at C5VEGFRRenal cell carcinoma [1]

Key Differentiators:

  • Binding Mode Versatility: Unlike pazopanib and axitinib (mono-aminoindazoles targeting VEGFR), the 3,6-diamine scaffold enables bidentate hinge binding – a feature exploited in pan-Pim and ASK1 inhibitors [3] [6].
  • Transcriptional Modulation: While niraparib acts primarily via PARP trapping, 1H-Indazole-3,6-diamine derivatives like 6o directly modulate transcription factors (p53) and Bcl-2 family proteins, enabling multitargeted antitumor effects [9].
  • Synthetic Flexibility: The C-3 and C-6 amines provide orthogonal sites for introducing solubilizing groups (e.g., piperazine), contrasting with constrained C-7 modifications in niraparib. This facilitates optimization of drug-like properties [2] [9].
  • Selectivity Profiles: Unlike entrectinib (multi-kinase inhibitor), tailored 3,6-diamine derivatives achieve selective kinase inhibition (e.g., compound 15 for ASK1, >100-fold selectivity over related MAP3Ks) through steric complementarity with unique hydrophobic pockets [6].

Structurally, the 3,6-diamine motif exhibits reduced planarity compared to antiviral tetracyclic indazoles (e.g., HCV NS5A inhibitors), potentially enhancing solubility but limiting viral envelope penetration [8]. Nevertheless, its superior adaptability for targeting diverse oncology nodes (kinases, protein-protein interactions, DNA damage sensors) underscores its unique value in expanding the indazole therapeutic arsenal.

Properties

CAS Number

871709-90-9

Product Name

1H-Indazole-3,6-diamine

IUPAC Name

1H-indazole-3,6-diamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11)

InChI Key

FANSCRRHEDYXIH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NN=C2N

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.